molecular formula C78H121N21O20 B7910187 NEUROTENSIN

NEUROTENSIN

Cat. No.: B7910187
M. Wt: 1672.9 g/mol
InChI Key: PCJGZPGTCUMMOT-IMEZQUPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neurotensin is a 13-amino-acid neuropeptide (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu) first isolated from bovine hypothalami in 1973 . It functions as both a neurotransmitter and a hormone, interacting with three receptor subtypes: this compound receptor 1 (NTSR1, Gq-coupled), this compound receptor 2 (NTSR2, Gi-coupled), and this compound receptor 3 (NTSR3/sortilin, a single transmembrane domain receptor) . This compound modulates dopamine signaling, pain perception, thermoregulation, and gastrointestinal motility, with implications in schizophrenia, addiction, and cancer .

Properties

IUPAC Name

(2S)-2-[[(2R,3R)-2-[[(2S)-2-[[(2R)-1-[(2S)-2-[[(2S)-2-[[(2R)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H121N21O20/c1-7-43(6)63(73(115)96-57(76(118)119)37-42(4)5)97-70(112)55(39-45-21-25-47(101)26-22-45)95-72(114)59-18-13-35-99(59)75(117)52(16-11-33-86-78(83)84)90-64(106)48(15-10-32-85-77(81)82)89-71(113)58-17-12-34-98(58)74(116)51(14-8-9-31-79)91-69(111)56(40-60(80)102)94-66(108)50(28-30-62(104)105)88-68(110)54(38-44-19-23-46(100)24-20-44)93-67(109)53(36-41(2)3)92-65(107)49-27-29-61(103)87-49/h19-26,41-43,48-59,63,100-101H,7-18,27-40,79H2,1-6H3,(H2,80,102)(H,87,103)(H,88,110)(H,89,113)(H,90,106)(H,91,111)(H,92,107)(H,93,109)(H,94,108)(H,95,114)(H,96,115)(H,97,112)(H,104,105)(H,118,119)(H4,81,82,85)(H4,83,84,86)/t43-,48+,49-,50+,51+,52+,53+,54-,55+,56+,57+,58-,59-,63-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJGZPGTCUMMOT-IMEZQUPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]5CCC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H121N21O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1672.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Automated SPPS for Neurotensin Analogues

The synthesis of this compound analogues via automated SPPS involves sequential coupling of Fmoc-protected amino acids on 2-chlorotrityl chloride resin. Key steps include:

  • Resin loading : Preloading the first amino acid (e.g., Leu) using N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).

  • Deprotection : Fmoc removal with 20% piperidine in N,N-dimethylformamide (DMF).

  • Coupling : Amino acids (3 equivalents) activated by HCTU (3 equivalents) and DIPEA (7% v/v in DMF) for 1 hour per residue.

  • Cleavage : Side chain-protected linear precursors are cleaved using 20% hexafluoroisopropanol (HFIP) in DCM.

Table 1: SPPS Parameters for this compound Analogues

ParameterValue/ReagentSource
Resin2-chlorotrityl chloride (1.14 mmol/g)
Deprotection agent20% piperidine in DMF
Coupling reagentHCTU/DIPEA
Cleavage solution20% HFIP in DCM

Challenges in Cyclic Peptide Synthesis

Cyclization of this compound analogues (e.g., cyclo[Arg-Lys-Pro-Tyr-Tle-Leu]) requires solution-phase macrocyclization using PyClock and DIPEA in DMF. Incomplete cyclization (<98% purity) led to linear contaminants (e.g., H-Arg-Lys-Pro-Tyr-Tle-Leu-OH) with higher NTS1 affinity (pKi = 7.32 vs. <4 for cyclic form). Shifting the peptide register during synthesis reduced contamination but abolished receptor binding.

Radiolabeling Techniques

⁶⁸Ga-Labeling for Diagnostic Imaging

⁶⁸Ga-DOTA-NT synthesis involves:

  • Generator elution : ⁶⁸GaCl₃ in 0.05 M HCl (pH 1–1.3) from a ⁶⁸Ge/⁶⁸Ga generator.

  • Labeling : Reaction with DOTA-NT (24 nmol) in 1 M ammonium acetate (pH 4.5–4.8) at 95°C for 5 minutes.

  • Purification : Solid-phase extraction (C18 cartridge) with ethanol/water (5% v/v).

Table 2: ⁶⁸Ga-DOTA-NT Synthesis Metrics

ParameterValueSource
Radiolabeling yield98.8%
Radiochemical purity>99% (4 hours post-synthesis)
Specific activity24–30 GBq/µmol

¹⁷⁷Lu-Labeling for Targeted Therapy

¹⁷⁷Lu-DOTA-NT is prepared manually:

  • Reaction conditions : 370 MBq ¹⁷⁷LuCl₃, pH 5.5 (1 M ammonium acetate), 100°C for 10 minutes.

  • Formulation : 0.9% NaCl, filtered through 0.22 µm membrane.

  • Stability : Maintains >95% purity for 48 hours at 25°C.

Solution-Phase Cyclization and Purification

Macrocyclization of NT(8–12) Analogues

A macrocyclic NT analogue (compound 4 ) with NTS2 selectivity (Kᵢ = 50 nM) was synthesized via:

  • Linear precursor : H-Arg-Arg-Pro-Tyr-Leu-OH.

  • Cyclization : PyClock/DIPEA in DMF (<10⁻³ M) for 18 hours.

  • Deprotection : TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

Table 3: Macrocyclic NT Analogue Stability

MatrixHalf-life (Compound 4 )Half-life (Native NT)
Plasma15.0 ± 2.6 minutes1.6 ± 0.2 minutes
Cerebrospinal fluid>24 hours14.9 ± 3.0 hours
Data sourced from

Microsphere Encapsulation for Sustained Release

Poly(DL-lactic acid) Microspheres

This compound analogue (NA) encapsulation achieved via oil-in-water solvent evaporation:

  • Key additives : Fatty acid salt (oily phase), water-miscible solvent (e.g., acetone).

  • Entrapment efficiency : 100% at poly(DL-lactic acid):NA molar ratio >3.

Analytical Validation and Challenges

HPLC and Mass Spectrometry

  • Purity assessment : Reversed-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient).

  • MS validation : High-resolution ESI-MS confirmed cyclic peptide masses (e.g., cyclo[Arg-Lys-Pro-Tyr-Tle-Leu], observed m/z 887.48 vs. calculated 887.47).

Common Pitfalls

  • Linear contaminants : 3% linear peptide in cyclo[Arg-Lys-Pro-Tyr-Tle-Leu] batches falsely suggested NTS1 binding (pKi = 5.83).

  • Radiolysis : ⁶⁸Ga-DOTA-NT degradation to free ⁶⁸Ga³⁺ after 4 hours necessitated fresh preparation .

Chemical Reactions Analysis

Radiolabeling Reactions for Diagnostic Use

NT derivatives are labeled with radioisotopes for imaging and therapy:

  • ¹⁷⁷Lu-DOTA-NT Synthesis :

    • Reaction : ¹⁷⁷LuCl₃ (370 MBq) + DOTA-NT (24 nmol) in ammonium acetate (pH 5.5) at 100°C for 10 min .

    • Yield : >95% radiochemical purity, stable for 48 hr .

  • ⁶⁸Ga-DOTA-NT Synthesis :

    • Reaction : ⁶⁸Ga³⁺ + DOTA-NT in sodium acetate buffer (pH 4.0) at 95°C for 15 min .

Enzymatic Degradation Pathways

NT is inactivated by endopeptidases targeting its C-terminal bioactive sequence (Arg⁸-Arg⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³) :

  • Primary Enzymes :

    • Endopeptidase 24.16 (EC3.4.24.16): Cleaves NT at Arg⁸-Arg⁹ and Pro¹⁰-Tyr¹¹ .

    • Neutral endopeptidase 24.11 (NEP): Hydrolyzes Tyr¹¹-Ile¹² .

  • Degradation Half-Life : <2 min in plasma without stabilizers .

Stabilization via Backbone Modifications

To resist proteolysis, NT(8-13) analogs incorporate non-natural residues :

  • Key Modifications :

    • Tert-Leucine (tert-Leu) : Substituted at Ile¹² to block endopeptidase access.

    • Neo-Trp : Replaces Tyr¹¹ to eliminate aromatic hydroxylation sites.

    • Ethyl esterification : C-terminal modification (e.g., PD149163) reduces carboxylase activity.

Table 2: Hypothermic Response of Stabilized Analogs

AnalogModificationNTS1 Affinity (nM)Hypothermia Duration (min)
NTNone0.820
4tert-Leu¹² + d-Lys⁶1.260
14N-methyl-Arg⁸ + neo-Trp¹¹2.590
16Ethyl ester + d-Arg⁹3.0120

Receptor Binding and Conformational Dynamics

NT activates this compound receptor 1 (NTS1) via induced-fit binding :

  • Key Interactions :

    • NT’s C-terminal (Arg⁸-Arg⁹-Pro¹⁰-Tyr¹¹) forms salt bridges with NTS1’s extracellular loop 2 (ECL2) .

    • Hydrophobic interactions between NT’s Ile¹²-Leu¹³ and TM7 residues stabilize the active receptor conformation .

Oxidative and Thermal Stability

  • Oxidation : Tyr¹¹ and Tyr¹ are susceptible to hydroxyl radical damage, mitigated by acetylation or halogenation .

  • Thermal Stability : NT aggregates above 40°C; lyophilization with trehalose improves shelf-life .

Scientific Research Applications

Cancer Research

Neurotensin has emerged as a critical player in cancer biology, particularly within digestive cancers. Its signaling pathways, primarily through this compound receptors (NTSR1, NTSR2, and sortilin/NTSR3), have been implicated in tumor progression and metastasis.

Oncogenic Roles

  • Expression in Tumors : Elevated levels of NT and NTSR1 have been observed in various cancers, including pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer. Their presence correlates with poor prognosis, suggesting their potential as biomarkers for early diagnosis and therapeutic targets .
  • Mechanisms of Action : NT promotes cancer cell migration and invasion by modulating integrin expression and activating RhoGTPases, which influence the actin cytoskeleton dynamics . This highlights NT's role in the tumor microenvironment and its potential as a target for anti-cancer therapies.

Therapeutic Development

  • Antibodies Against this compound : Recent patents have described antibodies capable of neutralizing NT's oncogenic properties, representing a novel approach to cancer treatment .
  • Personalized Therapy : The development of PET imaging targeting NTSR has shown promise in assessing treatment efficacy and patient stratification in clinical settings .

Neuropsychiatric Disorders

This compound is recognized for its neuromodulatory effects within the CNS, particularly concerning dopaminergic signaling.

Role in Schizophrenia

  • Antipsychotic Properties : Studies indicate that NT may function as an endogenous antipsychotic. It modulates dopamine release and receptor activity, which is crucial for managing symptoms associated with schizophrenia .
  • Genetic Associations : Polymorphisms in the NTSR1 gene have been linked to variations in working memory performance, suggesting that genetic factors may influence NT's effectiveness in cognitive processes .

Addiction and Reward Processing

  • Dopaminergic Interaction : this compound receptors are present on dopaminergic neurons in the ventral tegmental area (VTA), implicating NT in reward-related behaviors. Manipulating this pathway could lead to novel treatments for addiction .

Metabolic Regulation

This compound also plays a role in metabolic processes, particularly concerning obesity and appetite regulation.

Obesity Studies

  • Elevated Serum Levels : Research has shown that obese adolescents exhibit higher serum levels of NT, which correlate with emotional dysregulation and impulsivity . This suggests that NT may be involved in the neurobiological mechanisms underlying obesity.

Potential Therapeutic Targets

  • Weight Management : Given its role in appetite regulation, targeting the this compound pathway could provide new strategies for treating obesity and related metabolic disorders.

Summary Table of this compound Applications

Application AreaKey Findings/ImplicationsPotential Therapeutic Targets
Cancer ResearchElevated NT/NTSR1 correlates with poor prognosisAntibodies against NT; NTSR-targeted therapy
Neuropsychiatric DisordersModulates dopamine; linked to schizophreniaNTSR1 gene polymorphisms; NT analogs
Metabolic RegulationHigher levels associated with obesityThis compound pathway modulation

Mechanism of Action

The peptide NEUROTENSIN exerts its effects by binding to this compound receptors (NTRs). Upon binding, it activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include G-protein coupled receptors (GPCRs) that mediate the effects of this compound.

Comparison with Similar Compounds

Data Tables

Table 1. Binding Affinities of this compound Analogues in NSCLC Cells
Compound IC₅₀ (nM) Receptor Target
This compound (1–13) 2 NTSR1
This compound (8–13) 3 NTSR1
This compound (1–8) >2000 None
SR 48692 160 NTSR1 antagonist
Table 2. Dopaminergic Effects in Rat Brain Regions
Compound Prefrontal Cortex DA Release Rostral Accumbens DA Release
This compound (1–13) +++ ++
This compound (8–13) +++ +
[D-Tyr¹¹]this compound - +++

Research Implications

  • Receptor Heterogeneity : Differential effects of NT fragments suggest distinct NTSR1/NTSR2 signaling pathways, informing targeted drug design .
  • Structure-Activity Relationship : C-terminal residues (Arg⁸, Arg⁹, Tyr¹¹) are critical for binding, while N-terminal modifications enhance stability .
  • Clinical Translation : Hybrid peptides (e.g., xenin/NT) and stabilized analogs (e.g., Acetyl-NT(8–13)) may overcome pharmacokinetic limitations .

Biological Activity

Neurotensin (NT) is a 13-amino acid neuropeptide that plays a significant role in various physiological processes within the central nervous system (CNS) and peripheral tissues. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, receptor interactions, and implications in health and disease.

This compound exerts its effects primarily through three receptors: NTS1, NTS2, and NTS3. NTS1 and NTS2 are G-protein-coupled receptors (GPCRs), while NTS3 is a sortilin receptor.

  • NTS1 : This receptor is the most studied and is widely distributed in the CNS, particularly in areas such as the medial septal nucleus and the ventral tegmental area (VTA). Activation of NTS1 leads to excitatory responses through intracellular calcium influx via G-protein signaling pathways .
  • NTS2 : Less understood than NTS1, this receptor also contributes to this compound's biological effects but its specific roles in various tissues remain to be fully elucidated .
  • NTS3 : This receptor is implicated in several physiological functions, including modulation of cancer cell behavior .

2. Physiological Roles

This compound has diverse physiological roles, including:

  • Regulation of Dopaminergic Activity : this compound modulates dopamine neurotransmission by influencing tyrosine hydroxylase expression and dopamine receptor binding affinity. This interaction plays a crucial role in reward pathways and may affect behaviors related to addiction .
  • Thermoregulation and Appetite Control : NT administration has been linked to hypothermia and suppression of food intake, suggesting its involvement in energy homeostasis .
  • Pain Modulation : this compound exhibits analgesic properties that are independent of opioid pathways, indicating its potential as a therapeutic target for pain management .
  • Endocrine Functions : this compound influences pituitary hormone secretion, particularly luteinizing hormone (LH) and follicle-stimulating hormone (FSH), linking it to reproductive physiology .

3. Pathophysiological Implications

This compound's biological activity also extends to various pathological conditions:

  • Cancer : Elevated levels of this compound have been associated with poor prognosis in digestive cancers. NT promotes oncogenic activities such as cell survival, proliferation, and migration through its receptors, particularly NTSR1. Studies show that targeting these pathways may provide new therapeutic strategies for cancer treatment .
  • Cognitive Impairment : Research indicates that elevated pro-neurotensin levels correlate with an increased risk of cognitive impairment, particularly in women. This suggests a potential role for this compound in neurodegenerative diseases like Alzheimer's .

Table 1: Summary of this compound's Biological Effects

Biological EffectMechanism/ActionReference
Dopamine modulationUpregulation of TH expression
Appetite suppressionCentral action on hypothalamus
Analgesic effectOpioid-independent pathway
Cancer progressionIncreased cell survival and migration
Cognitive impairmentElevated pro-neurotensin linked to risk factors

Case Study: this compound in Cancer Therapy

A study demonstrated that synthesizing branched forms of this compound significantly improved drug delivery to tumor cells. The tetrabranched form linked to chemotherapeutic agents showed a 60% reduction in tumor growth compared to untreated controls . This highlights the potential for this compound-based therapies in oncology.

5. Conclusion

This compound is a multifaceted peptide with significant biological activity across various systems in the body. Its roles span from neurotransmission modulation to endocrine regulation and oncogenic processes. Continued research into this compound's mechanisms may uncover novel therapeutic avenues for treating conditions such as cancer, cognitive disorders, and metabolic syndromes.

Q & A

Q. How can contradictory findings about this compound’s neuroprotective vs. neurodegenerative effects be resolved?

  • Methodological Answer : Perform multi-omics integration (proteomics, metabolomics) in disease models (e.g., Alzheimer’s, Parkinson’s). Use Mendelian randomization to infer causal relationships in human genetic datasets. Collaborate via consortia (e.g., BRAIN Initiative) to pool datasets and increase statistical power .

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